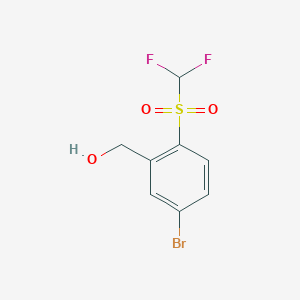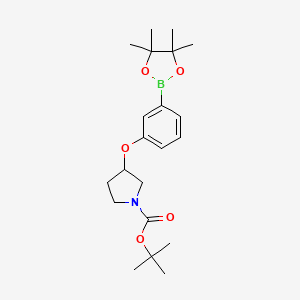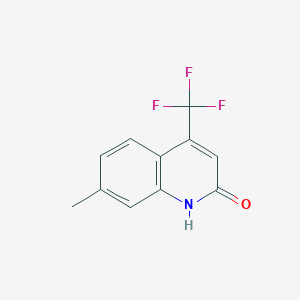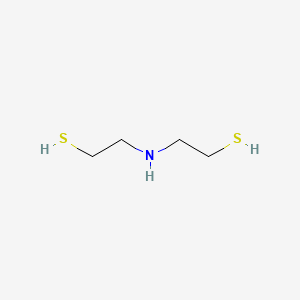
Sqsrjgigiqcygy-uhfffaoysa-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the InChIKey “Sqsrjgigiqcygy-uhfffaoysa-” is a unique chemical entity Unfortunately, there is limited information available about this specific compound
準備方法
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve several synthetic routes and reaction conditions. For instance, compounds can be synthesized through various organic reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. The choice of reagents, solvents, and catalysts plays a crucial role in determining the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions. These methods may include continuous flow reactors, batch reactors, and other industrial equipment designed to handle large quantities of reactants and products. The goal is to achieve high purity and yield while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or increase in oxidation state.
Reduction: The gain of electrons or decrease in oxidation state.
Substitution: The replacement of one atom or group with another.
Addition: The addition of atoms or groups to a molecule.
Elimination: The removal of atoms or groups from a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
Chemical compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents, catalysts, and intermediates in various chemical reactions.
Biology: Employed in biochemical assays, enzyme studies, and cellular research.
Medicine: Utilized in drug development, diagnostic tests, and therapeutic treatments.
Industry: Applied in manufacturing processes, material science, and environmental monitoring.
作用機序
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The specific mechanism depends on the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
Compounds with similar structures or functional groups may exhibit similar properties and reactivity. Examples of similar compounds include:
1,1-Dichloro-1-fluoroethane: Used as a solvent and foam blowing agent.
Trifluoromethyltrimethylsilane: An organosilicon compound used in organic chemistry.
Uniqueness
The uniqueness of a compound is determined by its specific structure, functional groups, and reactivity. This can influence its applications and effectiveness in various fields.
Conclusion
While specific information about the compound “Sqsrjgigiqcygy-uhfffaoysa-” is limited, we have provided a general overview of chemical compounds, their preparation methods, reactions, applications, mechanisms of action, and comparisons with similar compounds
特性
分子式 |
C10H18O3Si |
|---|---|
分子量 |
214.33 g/mol |
IUPAC名 |
(2,2-dimethyl-6-methylidene-1,3-dioxin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H18O3Si/c1-8-7-9(13-14(4,5)6)12-10(2,3)11-8/h7H,1H2,2-6H3 |
InChIキー |
SQSRJGIGIQCYGY-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=C)C=C(O1)O[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)



